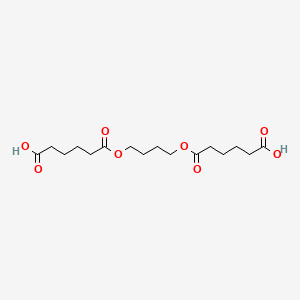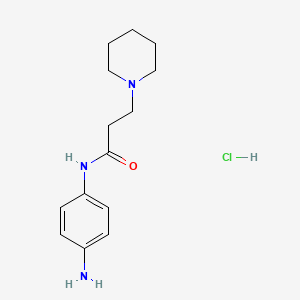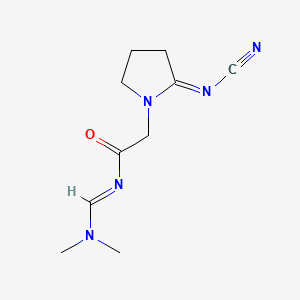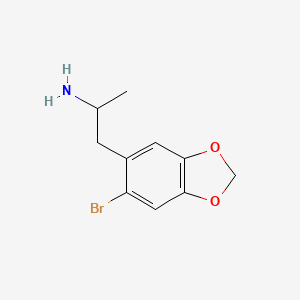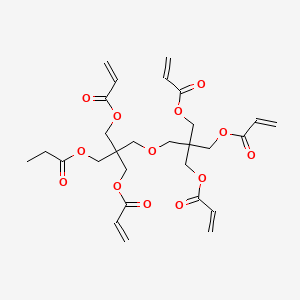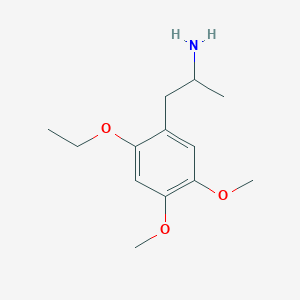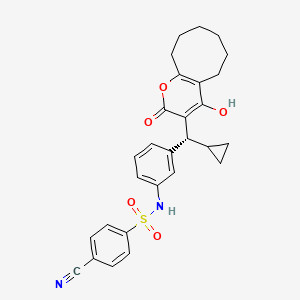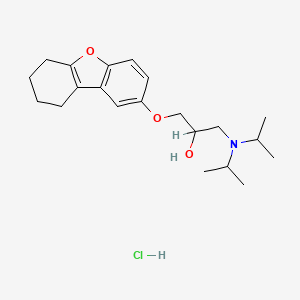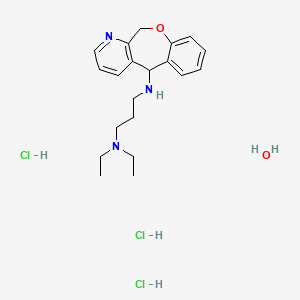
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structure, which includes a benzoxepine ring fused with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxepine ring and its subsequent fusion with the pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反应分析
Types of Reactions
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., ethanol, acetone). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds with different functional groups.
科学研究应用
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 5-(3-(Methylamino)propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl β-D-glucopyranosiduronic acid
- 1-Propanol, 3-(diethylamino)-
Uniqueness
What sets 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate apart from similar compounds is its unique structure, which combines a benzoxepine ring with a pyridine ring. This unique structure may confer specific biological and chemical properties that are not present in other similar compounds, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
95968-70-0 |
|---|---|
分子式 |
C20H32Cl3N3O2 |
分子量 |
452.8 g/mol |
IUPAC 名称 |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylpropane-1,3-diamine;hydrate;trihydrochloride |
InChI |
InChI=1S/C20H27N3O.3ClH.H2O/c1-3-23(4-2)14-8-13-22-20-16-10-7-12-21-18(16)15-24-19-11-6-5-9-17(19)20;;;;/h5-7,9-12,20,22H,3-4,8,13-15H2,1-2H3;3*1H;1H2 |
InChI 键 |
BDOAHRUKEKTHPR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.O.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


